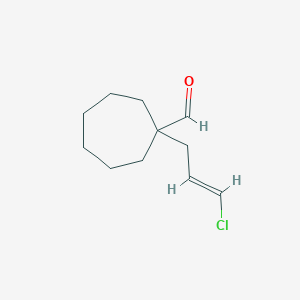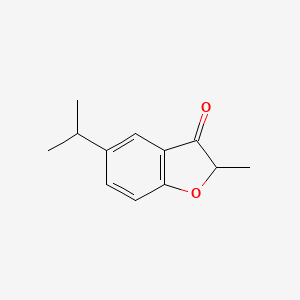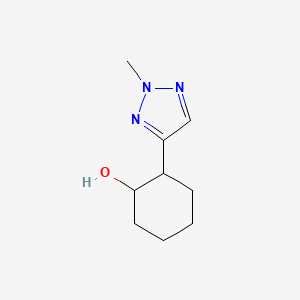
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be carried out in various solvents, including water, ethanol, or acetonitrile .
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and green solvents is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides, sulfonates, or other electrophiles.
Major Products
Oxidation: Formation of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexanone.
Reduction: Formation of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s hydroxyl group can also form hydrogen bonds with biological targets, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole derivative without the cyclohexane ring.
2-(1H-1,2,3-Triazol-4-yl)ethanol: A similar compound with an ethyl group instead of a cyclohexane ring.
4-(1H-1,2,3-Triazol-4-yl)benzoic acid: A triazole derivative with a benzoic acid moiety.
Uniqueness
2-(2-Methyl-2H-1,2,3-triazol-4-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a triazole moiety, which imparts distinct chemical and biological properties. The presence of the hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-methyltriazol-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15N3O/c1-12-10-6-8(11-12)7-4-2-3-5-9(7)13/h6-7,9,13H,2-5H2,1H3 |
InChI Key |
TZGUCNMEIWPGRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)
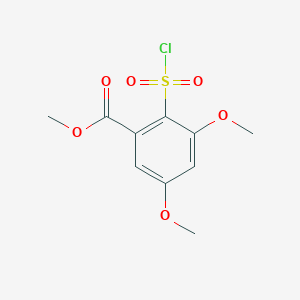

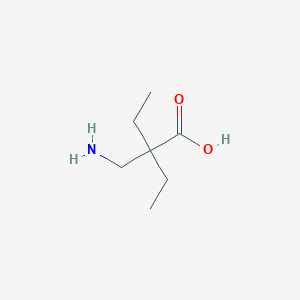

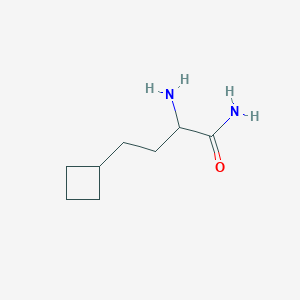
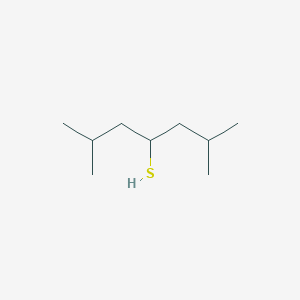

![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)

